2-Chloro-4,6-diiodo-3-methoxypyridine
Description
2-Chloro-4,6-diiodo-3-methoxypyridine is a chemical compound with the molecular formula C6H4ClI2NO and a molecular weight of 395.36 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes chlorine, iodine, and methoxy functional groups attached to a pyridine ring.
Properties
IUPAC Name |
2-chloro-4,6-diiodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI2NO/c1-11-5-3(8)2-4(9)10-6(5)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGNLHUMFQGFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1I)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-diiodo-3-methoxypyridine typically involves the halogenation of 3-methoxypyridine. The process begins with the chlorination of 3-methoxypyridine to introduce the chlorine atom at the 2-position. This is followed by iodination at the 4 and 6 positions. The reaction conditions often involve the use of halogenating agents such as iodine and chlorine in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-diiodo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4,6-diiodo-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-diiodo-3-methoxypyridine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The methoxy group can also play a role in modulating its chemical reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methoxypyridine: Lacks the iodine atoms, making it less reactive in certain halogenation reactions.
2-Chloro-6-methoxypyridine: Similar structure but different substitution pattern, affecting its chemical properties.
2-Chloro-4,6-diiodo-3-methoxypyridine: Unique due to the presence of both chlorine and iodine atoms, providing distinct reactivity and applications.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The combination of chlorine and iodine atoms enhances its versatility in synthetic chemistry and its potential in various research applications .
Biological Activity
2-Chloro-4,6-diiodo-3-methoxypyridine is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and iodine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula for this compound is C₆H₄ClI₂NO, with a molecular weight of approximately 269.47 g/mol. The presence of halogen substituents (chlorine and iodine) significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClI₂NO |
| Molecular Weight | 269.47 g/mol |
| Boiling Point | 229°C - 230°C |
| Structure | Pyridine ring with Cl and I substitutions |
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, such as enzymes and receptors. The halogen substituents enhance binding affinity through halogen bonding, which can modulate biochemical pathways and cellular processes. For instance, the compound may inhibit enzyme activity by forming strong interactions with active site residues.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that halogenated pyridine derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria. For example:
- Activity Against Staphylococcus aureus : Compounds with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Mycobacterial Inhibition : The compound's derivatives have been evaluated for their activity against mycobacterial strains, showing promising results comparable to clinically used antibiotics like rifampicin .
Anticancer Properties
The potential anticancer activity of this compound is also noteworthy. Several studies have reported that pyridine derivatives possess cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity Studies : Derivatives of similar compounds were tested against cancer cell lines, revealing submicromolar activity against certain types of cancer cells while exhibiting low toxicity towards normal cells .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various halogenated pyridines against clinical isolates of bacteria. The results indicated that compounds containing multiple halogens showed enhanced antibacterial activity compared to their non-halogenated counterparts . -
Cytotoxicity Assessment :
In another investigation focusing on cytotoxicity, several derivatives were assessed for their effects on primary mammalian cell lines. The findings suggested that while some derivatives were potent against cancer cells, they maintained a favorable safety profile in non-cancerous cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
